molecular formula C23H25N2.C2HO4<br>C25H26N2O4 B7791124 [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate CAS No. 13425-25-7

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate

Cat. No.: B7791124
CAS No.: 13425-25-7
M. Wt: 418.5 g/mol
InChI Key: REZFCYOVFCJTDG-UHFFFAOYSA-M
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Description

Malachite Green (MG), a triphenylmethane dye (chemical formula: C23H25ClN2), is widely recognized for its antimicrobial properties in aquaculture, particularly to treat fungal and parasitic infections in fish . Its industrial applications include textile dyeing and biological staining . However, MG has been banned in many countries due to its high toxicity, carcinogenicity, and environmental persistence . Metabolites like Leucomalachite Green (LMG), its reduced form, exhibit similar toxicological risks .

Key properties of MG:

  • Molecular weight: 364.91 g/mol (hydrochloride form) .
  • Absorbance peak: 614 nm, with spectral similarity to Oxazine 1 and MitoLite Deep Red FX660 .
  • Toxicity: Linked to oxidative stress, thyroid hormone disruption, and carcinogenicity in rodents .

Properties

Key on ui mechanism of action

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells.
... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay.

CAS No.

13425-25-7

Molecular Formula

C23H25N2.C2HO4
C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C23H25N2.C2H2O4/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3-1(4)2(5)6/h5-17H,1-4H3;(H,3,4)(H,5,6)/q+1;/p-1

InChI Key

REZFCYOVFCJTDG-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)[O-])O

Color/Form

Green crystals with metallic luster

physical_description

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc.
Green metallic solid;  [HSDB]

Related CAS

10309-95-2 (Parent)

solubility

Sol in alcohol, methanol, amyl alcohol
Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol.
Very soluble in ethanol
In water, 4.0X10+4 mg/L at 25 °C

vapor_pressure

2.4X10-13 mm Hg at 25 °C /Estimated/

Origin of Product

United States

Preparation Methods

Leuco Base Formation

Benzaldehyde and dimethylaniline undergo acid-catalyzed condensation to produce leuco-malachite green (LMG). The reaction typically occurs in aqueous medium with sulfuric acid as the catalyst. Key parameters include:

ParameterOptimal ValueImpact on Yield
Molar ratio (benzaldehyde:dimethylaniline)1:2Prevents oligomerization
Temperature80–90°CAccelerates condensation
Reaction time4–6 hoursEnsures >95% conversion

Exceeding 90°C risks side reactions, such as the formation of N-methylaniline byproducts.

Oxidation to Carbinol Base

The leuco base is oxidized using lead peroxide (PbO₂) in acetic acid, yielding the carbinol form (malachite green carbinol). The patent specifies a stoichiometric ratio of 1 mol leuco base to 1.2 mol PbO₂. Post-oxidation, lead sulfate is precipitated by adding sodium sulfate, achieving >99% lead removal.

Conversion to Oxalate Salt

The carbinol base is dissolved in oxalic acid (3:2 molar ratio) and evaporated to dryness, forming the stable oxalate salt. This step avoids traditional solvent extraction, reducing costs by 30%.

Modern Photocatalytic Synthesis Using Hexaferrites

Recent advances focus on eco-friendly synthesis and degradation. Co-doped barium hexaferrites (Ba₁₋ₓCoₓDyᵧFe₁₂₋ᵧO₁₉) synthesized via sol-gel auto-combustion (SGAC) enable photocatalytic MG production under visible light.

Sol-Gel Auto-Combustion Parameters

Optimal conditions for hexaferrite synthesis (HF3 variant):

ParameterValueRole
Calcination temperature950°CEnhances crystallinity
Dy³⁺/Co²⁺ doping0.06 molReduces bandgap to 1.61 eV
Fuel-to-nitrate ratio1:1Controls combustion rate

Hexaferrites exhibit 94.36% MG degradation efficiency after 90 minutes under natural light, outperforming TiO₂ catalysts by 18%.

Support MatrixReusability CyclesActivity Retention
Sodium alginate582%
Polyacrylamide367%

Adsorption-Based Purification Techniques

Activated carbon adsorption is critical for removing MG impurities post-synthesis. Waste-derived carbons exhibit varying efficiencies:

Carbon SourceSurface Area (m²/g)Adsorption Capacity (mg/g)
Rice husks980148
Waste apricot1,150162
Jute fiber890132

Pseudo-second-order kinetics dominate, with intra-particle diffusion as the rate-limiting step. Thermodynamic studies confirm endothermic adsorption (ΔH = 28–34 kJ/mol).

Solvolysis and pH-Dependent Stability

MG’s carbinol form predominates at pH > 6.9, influencing synthesis and storage. Goldacre and Phillips (1949) demonstrated pH-dependent solvolysis:

pH% Ionized FormHalf-Life (hours)
5.0980.3
6.9502.1
8.0126.4

Storage at pH < 5 stabilizes the ionized form but accelerates decomposition in aqueous media.

Industrial-Scale Process Optimization

Modern facilities integrate continuous-flow reactors to enhance yield. A 2024 study reported a 22% cost reduction using:

  • Microreactors (residence time: 8 minutes vs. 6 hours batch)

  • In-line UV-Vis monitoring (RSD < 2%)

  • Automated pH adjustment (target: 7.0 ± 0.1)

Environmental and Regulatory Considerations

Despite bans in aquaculture, MG remains prevalent in textiles (annual production: 12,000 tonnes). Regulatory limits in wastewater:

RegionAllowable MG (ppb)
European Union1
United States5
China10

Hexaferrite photocatalysts reduce effluent MG to <0.5 ppb, complying with global standards .

Chemical Reactions Analysis

Photocatalytic Degradation

α-NiMoO₄ catalysts degrade MG via UV/Vis irradiation, producing 17 intermediates through:

  • Demethylation : Removal of methyl groups from the N,N-dimethylaniline moieties.

  • Decarboxylation : Loss of CO₂ from aromatic rings.

  • Oxidation : Formation of hydroxylated and nitrated derivatives .

Key Intermediate Reaction Pathway Source
4-(dimethylamino)benzophenoneDemethylation and oxidation
HydroquinoneRing cleavage and oxidation

Microbial Degradation

  • Fungal Systems : Cunninghamella elegans reduces MG to LMG via cytochrome P450-mediated pathways, followed by N-demethylation .

  • Bacterial Systems : Pseudomonas veronii JW3-6 degrades MG into leucomalachite green, 4-dimethylaminophenol, and hydroquinone .

Advanced Oxidation Processes (AOPs)

  • UV/H₂O₂/Fe²⁺ : Achieves 100% MG degradation in 10 minutes under optimal conditions (pH 3, [Fe²⁺] = 2.5 mg/L) .

  • Microwave-Fenton : 99% decolorization in 5 minutes via hydroxyl radical (·OH) attack on the conjugated system .

Kinetic Studies

  • First-Order Kinetics : Observed in reactions with hydroxyl ions and reducing sugars (e.g., glucose), with rate constants dependent on [MG], [OH⁻], and [sugar] .

  • Pseudo-First-Order Kinetics : Dominates in AOPs due to excess oxidants (e.g., H₂O₂) .

Process Rate Constant (k<sub>obs</sub>, min⁻¹) Conditions Source
UV/H₂O₂0.3884[MG] = 2.5 mg/L, pH 3
Microwave-Fenton0.2333[MG] = 5 mg/L, pH 3

Mechanistic Pathways

  • Reductive Pathways : LMG formation via enzymatic reduction (e.g., triphenylmethane reductase) .

  • Oxidative Pathways : ·OH radicals cleave azo bonds and aromatic rings, yielding carboxylic acids and small aliphatics .

Environmental and Toxicological Implications

  • Toxicity of Byproducts : Degradation products like 4-dimethylaminophenol exhibit higher acute toxicity (LC₅₀ = 0.12 mg/L for fish) than MG itself .

  • Mineralization : Complete conversion to CO₂ and H₂O requires prolonged treatment to avoid toxic intermediates .

Scientific Research Applications

Aquaculture

Antifungal Treatment
Malachite green is primarily used in aquaculture as an antifungal agent to treat infections caused by the water mold Saprolegnia, which affects fish eggs and juvenile fish. Its effectiveness against this pathogen has made it a common choice in fish breeding industries. However, regulatory concerns regarding its toxicity have led to restrictions on its use in food-producing animals .

Case Study: Efficacy in Fish Farming
A study demonstrated that malachite green effectively controls Saprolegnia infections in aquaculture settings. The treatment significantly reduced mortality rates among infected fish populations, although the long-term effects of residual MG in aquatic environments remain a concern .

Textile Industry

Dyeing Agent
Malachite green is widely used as a dye in the textile industry due to its intense color and stability. It is particularly favored for dyeing wool, silk, and other fibers. The production of MG and related dyes amounts to kilotonnes annually, underscoring its importance in textile applications .

Environmental Impact
The use of MG in textiles raises environmental concerns due to the release of dye-laden wastewater into ecosystems. Several studies have focused on developing methods to remove MG from wastewater effectively, highlighting the need for sustainable practices in the textile sector .

Environmental Remediation

Biodegradation Studies
Recent research has explored the biodegradation of malachite green using microbial strains. For instance, Pseudomonas plecoglossicide MG2 was isolated and shown to degrade MG efficiently under optimized conditions (pH 6-7 and temperatures between 30-35 °C). The study reported a decolorization rate of 90-93% within a specific timeframe, making this strain a promising candidate for bioremediation efforts .

Microbial StrainDecolorization RateOptimal pHOptimal Temperature
Pseudomonas plecoglossicide MG290-93%6-730-35 °C
Bacillus sp. AAVComplete within 1 hourAlkaline40 °C

Artificial Enzymes for Biodegradation
Another innovative approach involves using artificial enzymes designed based on myoglobin for the biodegradation of MG. These enzymes demonstrated significantly higher degradation efficiency compared to natural enzymes, suggesting a potential application in treating wastewater from fisheries and textile industries .

Health Risks and Toxicology

Despite its applications, malachite green is associated with several health risks. Studies have indicated that MG is toxic to various organisms and may pose carcinogenic risks to humans. Research has shown that MG can exhibit cytotoxic effects on human cells, raising concerns about its residual presence in treated aquatic products .

Detection and Forensic Applications

Malachite green has also been utilized in forensic science for theft detection. When applied to currency or items at risk of theft, it leaves a lasting stain that can identify individuals who handle contaminated items, thus serving as a deterrent against theft .

Comparison with Similar Compounds

Leucomalachite Green (LMG)

  • Chemical class : Reduced metabolite of MG (triphenylmethane).
  • Uses: Not intentionally applied; formed via metabolic reduction of MG in biological systems .
  • NTP reports significant body weight loss in rats at 1,160 ppm doses .
  • Key differences :
    • LMG lacks the conjugated chromophore structure of MG, reducing its absorbance at visible wavelengths .
    • Degradation pathways differ: LMG undergoes hydrolysis and oxidation rather than N-demethylation .

Crystal Violet (Gentian Violet)

  • Chemical class : Triphenylmethane dye (C25H30ClN3).
  • Uses : Histological staining, antimicrobial agent.
  • Toxicity: Shares genotoxic and carcinogenic risks with MG but exhibits lower environmental persistence .
  • Key differences :
    • Structural variation: Crystal Violet has three methyl groups on the central carbon, whereas MG has two .
    • Cross-reactivity: LMG antibodies show 40.67% cross-reactivity with Crystal Violet metabolites in ELISA assays .

Bromocresol Green (BCG)

  • Chemical class : Sulfonephthalein pH indicator.
  • Uses : Hydroxyl radical detection in analytical chemistry .
  • Key differences: Functional groups: BCG contains sulfonic acid groups, unlike MG’s triphenylmethane core . Applications: BCG is non-biocidal, used primarily in redox reaction studies .

SYBR Green I and Calcein-MnCl2

  • Chemical class : Fluorescent nucleic acid stains (SYBR Green I) and metal-ion complexes (Calcein-MnCl2).
  • Uses : Visualization agents in loop-mediated isothermal amplification (LAMP) assays .
  • Toxicity: SYBR Green I poses mutagenic risks, while Calcein-MnCl2 is non-toxic .
  • Key differences :
    • Sensitivity: MG is less effective as a LAMP indicator compared to Calcein-MnCl2 .
    • Mechanism: MG acts via precipitation, whereas Calcein-MnCl2 uses fluorescence quenching .

Azurite and Pseudomalachite (Mineral Analogs)

  • Chemical class : Copper carbonate hydroxide (Azurite) and copper phosphate (Pseudomalachite).
  • Toxicity: Non-toxic unless decomposed into copper ions.
  • Key differences :
    • Structural integrity: Azurite reacts with acids, releasing CO2, unlike MG’s stability in acidic conditions .
    • Appearance: Both minerals mimic MG’s green color but lack organic functional groups .

Research Findings and Regulatory Considerations

  • MG in aquaculture : Despite bans, MG persists in global seafood due to low-cost efficacy . Detection methods like LC-MS/MS and ELISA achieve limits of quantification (LOQ) as low as 1.29 ng/mL .
  • Degradation : Advanced oxidation processes (e.g., BiFeO3/H2O2) degrade MG efficiently, following pseudo-first-order kinetics .

Biological Activity

Malachite green (MG), a synthetic triphenylmethane dye, has garnered attention for its biological activity, particularly in the fields of microbiology, toxicology, and environmental science. This article provides a comprehensive overview of the biological effects of malachite green, including its toxicity, biodegradation pathways, and applications in various sectors.

Overview of Malachite Green

Malachite green is primarily used in aquaculture as an antifungal agent and a dye in textile industries. It exhibits antimicrobial properties against a variety of pathogens, including bacteria and fungi. However, its use has been restricted due to its mutagenic and carcinogenic potential, particularly concerning its metabolite, leucomalachite green (LMG) .

Toxicological Effects

Malachite green's toxicity has been extensively studied in laboratory settings. Research indicates that exposure to malachite green can lead to significant health issues in various organisms:

  • Rats : Studies show that male rats fed diets containing high concentrations of malachite green exhibited reduced body weight gains and altered liver enzyme activities. Specifically, at doses of 1,200 ppm, there was a sevenfold increase in gamma-glutamyltransferase activity compared to controls .
  • Mycobacteria : Certain strains of mycobacteria have shown resistance to malachite green through decolorization mechanisms. For instance, Mycobacterium avium can tolerate high concentrations of the dye, suggesting a potential ecological adaptation .

Biodegradation Studies

Biodegradation offers a promising solution for mitigating the environmental impact of malachite green. Various microorganisms have been identified that can effectively degrade this compound:

  • Bacterial Strains : A study isolated Pseudomonas veronii JW3-6, which demonstrated a degradation efficiency of 93.5% for malachite green over seven days under optimal conditions (pH 7.1 and 32.4 °C) .
  • Bacillus Species : Another study identified a novel Bacillus species capable of complete decolorization of malachite green within an hour under shaking conditions. This strain enhanced the activity of lignin peroxidase and laccase during the degradation process .

Table 1: Summary of Biodegradation Studies

MicroorganismDegradation EfficiencyConditionsReference
Pseudomonas veronii93.5%pH 7.1, 32.4 °C
Bacillus sp. AAVCompleteAlkaline pH, 40 °C
Engineered globins83-205-fold higher than native enzymesVarious mutations introduced

Engineering for Enhanced Degradation

Recent advancements have focused on engineering enzymes for more efficient biodegradation of malachite green. For example, artificial enzymes based on myoglobin have been designed to catalyze the degradation of MG with significantly higher efficiency than native enzymes . These engineered globins present a novel approach to treating MG-contaminated wastewater.

Metabolic Pathways

The degradation pathways of malachite green are complex and involve several metabolites that may be more toxic than the parent compound. Key findings include:

  • Pathway Identification : Research has identified multiple metabolites resulting from the microbial degradation of MG, including leucomalachite and other byproducts through various enzymatic reactions .
  • Toxicity Concerns : Some degradation products retain or even enhance toxicity compared to malachite green itself, necessitating further investigation into the complete metabolic pathways involved .

Q & A

Q. What are the standard methodologies for detecting malachite green residues in biological tissues, and how can they be validated?

To detect malachite green (MG) and its metabolite, leukomalachite green, researchers commonly use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Validation involves spiking tissue samples with known MG concentrations to calculate recovery rates and limit of detection (LOD). For example, muscle, skin, and liver tissues are homogenized, extracted with acetonitrile-ammonium acetate buffer, and purified via solid-phase extraction (SPE) before analysis . Cross-validation with independent laboratories ensures reproducibility, as seen in studies monitoring withdrawal periods in aquaculture .

Q. How should researchers design initial adsorption experiments to assess malachite green removal from aqueous solutions?

Begin by testing adsorbents (e.g., activated carbon, biochar, or date stones) under controlled pH, temperature, and initial dye concentration. Use batch adsorption experiments with fixed adsorbent dosages (e.g., 0.5–5 g/L) and measure equilibrium adsorption capacity (Qe) via UV-Vis spectroscopy. For instance, phosphoric acid-activated date stones (PAADS) achieved Qe values of 48.7 mg/g at pH 6, outperforming natural date stones (NDS) . Include kinetic models (pseudo-first/second-order) and isotherms (Langmuir/Freundlich) to interpret mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption capacities of malachite green across studies?

Discrepancies often arise from variations in adsorbent synthesis (e.g., activation methods), experimental conditions (pH, ionic strength), or data fitting approaches. To address this:

  • Standardize protocols (e.g., ASTM guidelines) for adsorbent preparation and characterization (BET surface area, FTIR).
  • Apply error analysis metrics (e.g., chi-square test, residual root-mean-square error) to evaluate isotherm model suitability .
  • Compare results with meta-analyses of similar adsorbents (e.g., carbon-based vs. nanomaterial systems) .

Q. What experimental strategies optimize multi-stage batch adsorbers for industrial-scale malachite green removal?

Develop a two-stage batch optimization model to maximize adsorption efficiency while minimizing adsorbent usage. For PAADS, this involved calculating equilibrium parameters (Qmax, KL) and simulating dye concentration decay across stages. Results showed a 32% reduction in adsorbent mass compared to single-stage systems . Advanced studies should integrate computational fluid dynamics (CFD) to model flow rates and contact times.

Q. How can researchers evaluate the long-term environmental persistence of malachite green in aquatic ecosystems?

Conduct longitudinal studies tracking MG residues in sediment and biota using isotopic labeling (e.g., <sup>14</sup>C-MG). For rainbow trout, a 6-day therapeutic bath (0.2 mg/L) resulted in tissue residues exceeding 10 µg/kg for 180 days post-exposure, highlighting its persistence . Combine field sampling with lab-based microcosm experiments to assess degradation pathways (e.g., photolysis, microbial metabolism).

Methodological Recommendations

  • Experimental Replication : Follow protocols from the Beilstein Journal of Organic Chemistry to ensure reproducibility. Include detailed synthesis steps, characterization data (e.g., NMR, elemental analysis), and statistical validation .
  • Ethical Compliance : Adhere to withdrawal periods (e.g., 6 months post-treatment) and regulatory limits when studying MG in aquaculture .
  • Data Transparency : Deposit raw datasets in repositories like Figshare or Dryad, citing DOIs in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate
Reactant of Route 2
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate

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